Cytotoxic Potency of Cevane-Based Alkaloids vs. 5-Fluorouracil in Human Cancer Cell Lines
Two cevan-based steroidal alkaloids (compounds 1 and 2) isolated from Fritillaria hupehensis demonstrated cytotoxic IC50 values ranging from 0.23 to 2.52 μM against HeLa cervical cancer and HepG2 hepatocellular carcinoma cell lines [1]. These values are comparable to those of 5-fluorouracil, a standard chemotherapeutic agent used as a positive control, indicating that these specific cevane derivatives possess clinically relevant cytotoxic potency [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.23 - 2.52 μM |
| Comparator Or Baseline | 5-Fluorouracil (positive control) |
| Quantified Difference | Similar to positive control |
| Conditions | HeLa and HepG2 cell lines |
Why This Matters
This demonstrates that cevane derivatives can achieve cytotoxicity comparable to an established chemotherapeutic, a critical benchmark for prioritizing this scaffold in anticancer drug discovery.
- [1] Zhang YH, Yang XL, Zhang P, et al. Cytotoxic Alkaloids from the Bulbs of Fritillaria hupehensis. Chem Biodivers. 2008;5(2):259-266. View Source
